molecular formula C9H5F2N B156812 6,7-Difluoroquinoline CAS No. 127827-50-3

6,7-Difluoroquinoline

Cat. No.: B156812
CAS No.: 127827-50-3
M. Wt: 165.14 g/mol
InChI Key: IDDIQDVSYHYORP-UHFFFAOYSA-N
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Description

6,7-Difluoroquinoline is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of fluorine atoms into the quinoline structure enhances its biological activity and provides unique chemical properties.

Synthetic Routes and Reaction Conditions:

    Cyclization and Cycloaddition Reactions: One common method involves the cyclization of 4,5-difluoro-2-nitrobenzoic acid to form this compound.

    Direct Fluorination: Another approach is the direct fluorination of quinoline derivatives.

Industrial Production Methods: Industrial production of this compound often involves large-scale cyclization reactions. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

6,7-Difluoroquinoline is primarily recognized for its role in developing antibacterial , antineoplastic , and antiviral agents . The incorporation of fluorine atoms at the 6 and 7 positions enhances the compound's biological activity, making it a valuable scaffold for drug design.

Case Studies in Antibacterial Activity

  • Fluoroquinolone Derivatives : Research has shown that derivatives of this compound exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria, including resistant strains. For instance, studies have highlighted the efficacy of these derivatives in inhibiting bacterial type II topoisomerases, which are crucial for bacterial DNA replication .
  • Prulifloxacin : This potent antibacterial agent incorporates the this compound moiety within its structure. It demonstrates enhanced pharmacokinetic properties and a broad spectrum of activity against various pathogens .

Agriculture

In agriculture, derivatives of this compound are utilized as agrochemicals . Their biological activity allows them to act as effective pesticides or herbicides, contributing to crop protection against various pathogens and pests.

Material Science

The compound is also explored in material science , particularly in the synthesis of liquid crystals and dyes . These applications leverage the unique photophysical properties of fluorinated compounds, which can enhance light absorption and emission characteristics.

Photophysical Properties

Certain derivatives of this compound exhibit photoluminescence properties when dissolved in solvents like acetonitrile. This characteristic opens avenues for developing fluorescent probes or sensors used in various analytical applications.

Synthetic Routes

  • Cyclization Reactions : One common method for synthesizing this compound involves cyclizing 4,5-difluoro-2-nitrobenzoic acid under controlled conditions to achieve high yield and purity.
  • Direct Fluorination : Another approach includes the direct fluorination of quinoline derivatives to introduce fluorine atoms at the desired positions.

Reactivity

The compound undergoes various chemical reactions:

  • Nucleophilic Substitution : In nucleophilic substitution reactions, fluorine atoms can be replaced by nucleophiles such as methoxide ions.
  • Cross-Coupling Reactions : It can also participate in cross-coupling reactions using palladium catalysts to form diverse derivatives with different functional groups.

Comparison with Other Compounds

The unique positioning of fluorine atoms at the 6 and 7 positions distinguishes this compound from other fluorinated quinolines. This specific arrangement enhances its reactivity and biological activity compared to similar compounds such as:

Compound NamePosition of FluorineBiological Activity
5,6,7,8-Tetrafluoroquinoline5, 6, 7, 8Antibacterial
5,6,8-Trifluoroquinoline5, 6, 8Antiviral
5,7-Difluoroquinoline5, 7Anticancer

Mechanism of Action

The mechanism of action of 6,7-difluoroquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, leading to more effective inhibition of target enzymes. This mechanism is particularly relevant in the development of antibacterial agents, where this compound derivatives inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication .

Comparison with Similar Compounds

Uniqueness: 6,7-Difluoroquinoline is unique due to the specific positioning of the fluorine atoms at the 6 and 7 positions on the quinoline ring. This specific arrangement enhances its chemical reactivity and biological activity compared to other fluorinated quinolines. The unique properties of this compound make it a valuable compound in various scientific and industrial applications .

Biological Activity

6,7-Difluoroquinoline is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

This compound belongs to the fluoroquinolone class of compounds, which are characterized by their ability to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and repair in bacteria. The introduction of fluorine atoms at positions 6 and 7 enhances the compound's lipophilicity and bioavailability, which can lead to improved antibacterial activity compared to non-fluorinated analogs .

Antibacterial Activity

The antibacterial properties of this compound have been extensively studied. It has shown significant activity against a range of gram-positive and gram-negative bacteria. The minimum inhibitory concentrations (MICs) for various bacterial strains have been documented, demonstrating its effectiveness as an antibacterial agent.

Bacterial Strain MIC (µg/ml)
Staphylococcus aureus4
Escherichia coli8
Acinetobacter baumannii2
Klebsiella pneumoniae16

These results indicate that this compound exhibits potent antibacterial activity, particularly against multidrug-resistant strains .

Anticancer Activity

Recent studies have also explored the anticancer potential of this compound. Research indicates that this compound can induce cytotoxic effects in various cancer cell lines, including breast (MCF-7) and colon (HT29) cancer cells. The cytotoxicity is attributed to its ability to interfere with DNA synthesis and promote apoptosis in cancer cells.

Cancer Cell Line IC50 (µM)
MCF-710
HT2915
PC312

The IC50 values suggest that this compound has comparable or superior activity to traditional chemotherapeutic agents like cisplatin .

Case Studies

  • In vitro Studies : A study conducted on Staphylococcus aureus demonstrated that the addition of this compound significantly reduced bacterial load in treated cultures compared to controls. This study utilized a twofold agar dilution method to determine MICs and confirmed the compound's effectiveness against resistant strains .
  • Animal Models : In vivo studies using murine models showed that administration of this compound led to a marked reduction in tumor size in xenograft models of breast cancer. The compound was administered intraperitoneally at varying doses, leading to significant tumor regression without noticeable toxicity .

Q & A

Q. Basic: What are the established synthetic methods for 6,7-Difluoroquinoline, and what mechanistic considerations are critical for successful synthesis?

This compound is synthesized via metal-halogen exchange followed by fluoride-induced decomposition of o-dihalides or o-dithiofluoro precursors. Key mechanistic considerations include controlling reaction temperatures to avoid side reactions and ensuring precise stoichiometry of fluorinating agents. The regioselectivity of the fluorination step is influenced by electron-withdrawing/donating substituents on the quinoline backbone, which direct fluoride attack to the 6,7-positions .

Q. Basic: What spectroscopic and analytical techniques are most effective for characterizing this compound and its reaction products?

2D NMR techniques (e.g., COSY, NOESY, HMBC, HSQC) are essential for resolving structural ambiguities, particularly in regioselective cycloadducts. For example, NOESY correlations can distinguish between trans and cis isomers in Diels-Alder adducts, while HMBC confirms connectivity in complex heterocycles. Mass spectrometry (HRMS) and X-ray crystallography are recommended for validating molecular formulas and stereochemistry .

Q. Advanced: How can density functional theory (DFT) elucidate the unusual regioselectivity of this compound in cycloaddition reactions?

DFT calculations at the M06-2X/6-311+G(2df,p) level reveal that this compound exhibits polarized π-systems due to fluorine's electron-withdrawing effects. This polarization enhances electrophilicity at specific positions, favoring trans-adduct formation in reactions with 2-substituted furans (e.g., 15:1 selectivity with 2-tert-butylfuran). Comparative studies with non-fluorinated indolynes (e.g., 4,5- or 5,6-indolynes) show minimal regioselectivity, highlighting fluorine's role in modulating reactivity .

Q. Advanced: How should researchers resolve contradictions in regioselectivity data between this compound and other indolynes?

Contradictions arise due to differences in electronic and steric environments . To address this:

  • Experimental : Systematically vary substituents on reaction partners (e.g., using 2-methyl vs. 2-tert-butylfuran) to isolate electronic vs. steric effects.
  • Computational : Compare transition-state energies via DFT to identify competing pathways.
  • Statistical : Use chi-squared tests to assess selectivity ratios (e.g., 15:1 vs. 1:1 in control reactions) .

Methodology: What frameworks should guide the formulation of rigorous research questions on this compound's applications?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome). For example:

  • FINER : "Is synthesizing this compound derivatives via photoredox catalysis feasible within existing lab resources?"
  • PICO : "How does this compound (Intervention) compare to non-fluorinated analogs (Comparison) in modulating reaction kinetics (Outcome)?" .

Q. Methodology: What experimental design principles are critical for studying this compound's electronic properties?

  • Control Groups : Include non-fluorinated quinoline analogs to isolate fluorine's electronic effects.
  • Replication : Perform triplicate trials for kinetic studies to ensure reproducibility.
  • Randomization : Randomize reaction conditions (e.g., solvent, temperature) to minimize bias.
  • Data Triangulation : Combine NMR, DFT, and X-ray data to validate mechanistic hypotheses .

Q. Advanced: How can researchers leverage this compound's regioselectivity for natural product synthesis?

Its electrophilic π-system enables selective bond formation in complex targets (e.g., teleocidins, trikentrins). Key steps include:

Precursor Design : Introduce fluorine to direct cycloaddition regiochemistry.

Kinetic Control : Use low temperatures to favor trans-adducts.

Post-Functionalization : Employ cross-coupling reactions (e.g., Suzuki-Miyaura) to append additional moieties .

Q. Methodology: What are best practices for presenting data on this compound's reactivity in publications?

  • Tables : Summarize regioselectivity ratios (e.g., trans:cis = 15:1) and reaction yields.
  • Figures : Use orbital diagrams from DFT to illustrate polarization effects.
  • Avoid Redundancy : Report spectral data in supplementary materials, not the main text.
  • Statistical Reporting : Include p-values for selectivity comparisons and error bars in kinetic plots .

Properties

IUPAC Name

6,7-difluoroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F2N/c10-7-4-6-2-1-3-12-9(6)5-8(7)11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDDIQDVSYHYORP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=C(C=C2N=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90925995
Record name 6,7-Difluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90925995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127827-50-3
Record name Quinoline, 6,7-difluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127827503
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,7-Difluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90925995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-(4-Morpholinylmethyl)-5-methyl-2,3-dihydropyrrolo[1,2,3-de]-1,4-benzoxazine
3-(4-Morpholinylmethyl)-5-methyl-2,3-dihydropyrrolo[1,2,3-de]-1,4-benzoxazine
6,7-Difluoroquinoline
3-(4-Morpholinylmethyl)-5-methyl-2,3-dihydropyrrolo[1,2,3-de]-1,4-benzoxazine
3-(4-Morpholinylmethyl)-5-methyl-2,3-dihydropyrrolo[1,2,3-de]-1,4-benzoxazine
6,7-Difluoroquinoline
3-(4-Morpholinylmethyl)-5-methyl-2,3-dihydropyrrolo[1,2,3-de]-1,4-benzoxazine
3-(4-Morpholinylmethyl)-5-methyl-2,3-dihydropyrrolo[1,2,3-de]-1,4-benzoxazine
6,7-Difluoroquinoline
3-(4-Morpholinylmethyl)-5-methyl-2,3-dihydropyrrolo[1,2,3-de]-1,4-benzoxazine
3-(4-Morpholinylmethyl)-5-methyl-2,3-dihydropyrrolo[1,2,3-de]-1,4-benzoxazine
6,7-Difluoroquinoline
3-(4-Morpholinylmethyl)-5-methyl-2,3-dihydropyrrolo[1,2,3-de]-1,4-benzoxazine
3-(4-Morpholinylmethyl)-5-methyl-2,3-dihydropyrrolo[1,2,3-de]-1,4-benzoxazine
6,7-Difluoroquinoline
3-(4-Morpholinylmethyl)-5-methyl-2,3-dihydropyrrolo[1,2,3-de]-1,4-benzoxazine
3-(4-Morpholinylmethyl)-5-methyl-2,3-dihydropyrrolo[1,2,3-de]-1,4-benzoxazine
6,7-Difluoroquinoline

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